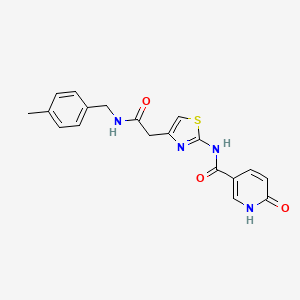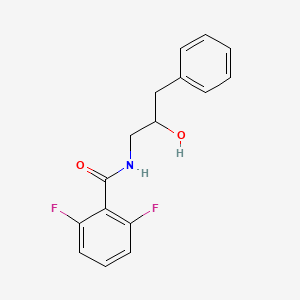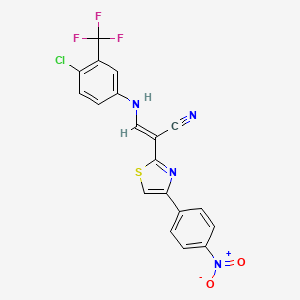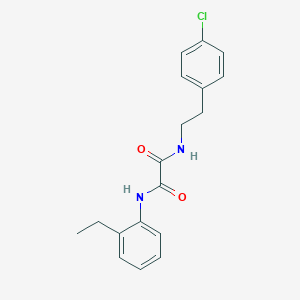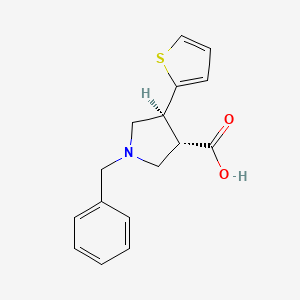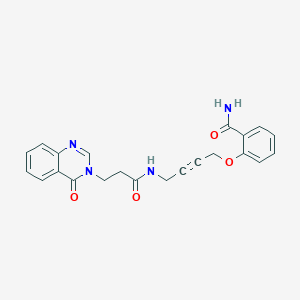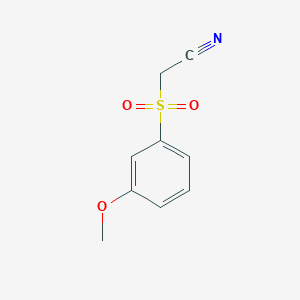
2-(3-Methoxyphenyl)sulfonylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)sulfonylacetonitrile, also known as MSAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)sulfonylacetonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, 2-(3-Methoxyphenyl)sulfonylacetonitrile has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. In addition, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)sulfonylacetonitrile has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to various diseases. In addition, 2-(3-Methoxyphenyl)sulfonylacetonitrile has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Methoxyphenyl)sulfonylacetonitrile in lab experiments is its broad range of biological activities. This compound can be used to study various cellular processes, including inflammation, cancer, and microbial infections. In addition, the synthetic route for 2-(3-Methoxyphenyl)sulfonylacetonitrile is relatively straightforward, and the compound can be obtained in high yields and purity.
One of the limitations of using 2-(3-Methoxyphenyl)sulfonylacetonitrile in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines at high concentrations. Therefore, it is important to carefully evaluate the dose-response relationship of 2-(3-Methoxyphenyl)sulfonylacetonitrile in different experimental systems.
Direcciones Futuras
There are several future directions for the research on 2-(3-Methoxyphenyl)sulfonylacetonitrile. One area of interest is the development of 2-(3-Methoxyphenyl)sulfonylacetonitrile-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the molecular targets and signaling pathways modulated by 2-(3-Methoxyphenyl)sulfonylacetonitrile. Furthermore, the potential use of 2-(3-Methoxyphenyl)sulfonylacetonitrile as an antimicrobial agent warrants further investigation. Finally, the development of new synthetic routes for 2-(3-Methoxyphenyl)sulfonylacetonitrile and its analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)sulfonylacetonitrile involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The resulting intermediate is then treated with p-toluenesulfonyl chloride to yield the final product, 2-(3-Methoxyphenyl)sulfonylacetonitrile. This synthetic route has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)sulfonylacetonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(3-Methoxyphenyl)sulfonylacetonitrile has been shown to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been found to exhibit antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKTXZIJPRFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methoxyphenyl)sulfonyl]methyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

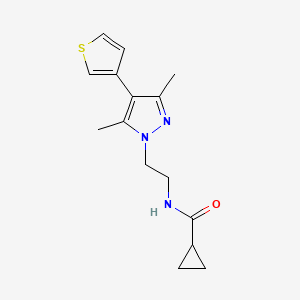
![3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2526170.png)
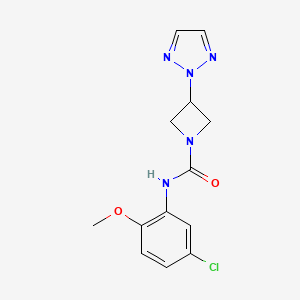
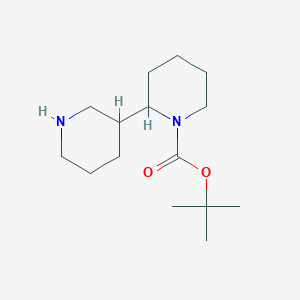
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2526175.png)
![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)
![(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2526180.png)
